Cas no 124549-08-2 (1,3-Benzenedicarboxylicacid,4,4'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-)

1,3-Benzenedicarboxylicacid,4,4'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis- structure
124549-08-2 structure
Product name:1,3-Benzenedicarboxylicacid,4,4'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-
CAS No:124549-08-2
MF:C44H42N2O15
MW:838.808693408966
CID:141515
PubChem ID:123881

1,3-Benzenedicarboxylicacid,4,4'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedicarboxylicacid,4,4'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-
    • SBFI
    • SBFI, tetraammonium salt
    • 1,3-Benzenedicarboxylic acid, 4,4'-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-
    • 4,4'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-1-benzofuran-6,2-diyl)]dibenzene-1,3-dicarboxylic acid
    • Sodium benzofuran isophthalate
    • Sodium-binding benzofuran isophthalate
    • SBFI TETRAAMMONIUM
    • UGJCNRLBGKEGEH-UHFFFAOYSA-N
    • sodium-bindingbenzofuranisophthalate
    • 4,4'-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid]
    • DTXSID101104187
    • A14-0064
    • SCHEMBL21062050
    • 4,4'-{1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis[5-(methyloxy)-1-benzofuran-6,2-diyl]}dibenzene-1,3-dicarboxylic acid
    • HY-D1760
    • Q27123335
    • CS-0653056
    • 124549-08-2
    • 4-[6-[13-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid
    • CHEBI:52262
    • MDL: MFCD00082577
    • Inchi: InChI=1S/C44H42N2O15/c1-55-39-21-27-19-37(29-5-3-25(41(47)48)17-31(29)43(51)52)60-35(27)23-33(39)45-7-11-57-12-8-46(10-14-59-16-15-58-13-9-45)34-24-36-28(22-40(34)56-2)20-38(61-36)30-6-4-26(42(49)50)18-32(30)44(53)54/h3-6,17-24H,7-16H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
    • InChI Key: UGJCNRLBGKEGEH-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=C1N3CCOCCN(CCOCCOCC3)C4=CC5=C(C=C(C6=C(C=C(C=C6)C(=O)O)C(=O)O)O5)C=C4OC)OC(=C2)C7=C(C=C(C=C7)C(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 838.25856
  • Monoisotopic Mass: 838.259
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 10
  • Complexity: 1380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 228A^2
  • XLogP3: 5.4

Experimental Properties

  • Density: 1.37
  • Melting Point: >200℃
  • Boiling Point: 1034.1°C at 760 mmHg
  • Flash Point: 579.2°C
  • Refractive Index: 1.628
  • Solubility: Soluble in methanol, dimethyl sulfoxide
  • PSA: 228.11
  • λmax: 339 nm

1,3-Benzenedicarboxylicacid,4,4'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis- Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd